N-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide
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Overview
Description
N-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxyphenyl group, a tosyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the intermediate 4-methoxyphenylacetic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is reacted with 4-methylpiperazine to form the piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include hydroxyl derivatives, alcohol derivatives, and various substituted piperazine derivatives.
Scientific Research Applications
N-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes by binding to their active sites, thereby altering their function. This compound may also affect signaling pathways involved in inflammation and pain perception .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
- N-(4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl)acetamide
Uniqueness
N-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is unique due to the presence of the methoxyphenyl and tosyl groups, which confer specific chemical properties and biological activities.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-17-4-10-20(11-5-17)31(28,29)25(22(27)24-14-12-23(2)13-15-24)16-21(26)18-6-8-19(30-3)9-7-18/h4-11H,12-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFABNGBLNZMOES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)C2=CC=C(C=C2)OC)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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